2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one is a complex heterocyclic compound that belongs to the class of quinazoline derivatives. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its unique structure combines features of both azepine and quinazoline rings, which may contribute to its pharmacological properties.
Source: The compound can be synthesized from various precursors, primarily through multi-step organic reactions involving the cyclization of anthranilic acid derivatives and subsequent ring closures involving amines or amides .
Classification: It is classified under heterocyclic compounds, specifically as a quinazoline derivative. Its molecular formula is with a molecular weight of approximately 214.26 g/mol .
The synthesis of 2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one typically involves several key steps:
The molecular structure of 2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one features a fused azepine and quinazoline system. Key structural details include:
A detailed examination reveals that this compound's structure allows for various conformations due to its multiple rings and functional groups. The presence of both nitrogen and oxygen atoms contributes to its potential reactivity in chemical reactions.
2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions:
The mechanism by which 2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors:
The physical and chemical properties of 2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one include:
The scientific applications of 2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one are diverse:
The exploration of polycyclic nitrogen-containing heterocycles represents a cornerstone of medicinal and synthetic chemistry research. Within this domain, the compound 2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one emerged as a structurally sophisticated scaffold during investigations into azepino-quinazolinone hybrids. Its discovery is intrinsically linked to broader efforts in the late 20th and early 21st centuries to synthesize complex alkaloid-like structures with potential bioactivity. Notably, research focused on azepino[2,1-b]quinazolinone systems, such as the closely related 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-one (molecular formula: C₁₃H₁₄N₂O, molecular weight: 214.2631 g/mol), provided the foundational chemistry for hydroxylated derivatives [1] [3]. This parent compound, alternatively termed Deoxydihomo-c-vasicinone in chemical databases, was characterized through standardized techniques including gas chromatography and mass spectrometry, establishing its identity and purity [3].
The synthetic pathways leading to azepinoquinazolinones evolved significantly with the adoption of microwave-assisted organic synthesis (MAOS), a transformative methodological advance highlighted in heterocyclic chemistry research. While not specific to the 2-hydroxy derivative, key publications detail how MAOS dramatically accelerated the formation of complex heterocycles like quinazolines and related fused systems. For instance, conventional quinazoline syntheses requiring prolonged heating (e.g., 40 hours) were reduced to mere hours or minutes under microwave irradiation, improving yields and enabling access to novel analogues [5]. This technological shift likely facilitated the efficient exploration of structurally demanding analogues, including the introduction of hydroxyl groups at specific positions like C-2. Although the exact inaugural synthesis of the 2-hydroxy variant is not explicitly detailed in the provided sources, its emergence can be contextualized within these broader synthetic advancements targeting structurally intricate, pharmacologically relevant heterocycles. The drive to incorporate hydrogen-bonding motifs and modulate electronic properties via hydroxyl substitution aligns with established structure-activity relationship (SAR) studies in heterocyclic drug discovery [5].
Table 1: Key Methodological Advances Enabling Complex Heterocycle Synthesis
Synthetic Method | Traditional Conditions | Microwave Conditions | Impact on Heterocycle Synthesis |
---|---|---|---|
Quinazoline Formation | ~40 hours reflux | ~2 hours | Enabled efficient core scaffold generation [5] |
Biginelli Reaction (Dihydropyrimidines) | ~24 hours, low-moderate yields | 5 minutes, 60-90% yields | Facilitated library synthesis of fused N-heterocycles [5] |
Paal-Knorr (Pyrroles) | >12 hours, Lewis acids needed | 30 seconds - 2 minutes, high yields | Simplified access to N-containing building blocks [5] |
2-Hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one possesses a distinctive tricyclic framework that integrates structural features of both azepines and quinazolinones. This hybrid architecture confers unique physicochemical and potential pharmacophoric properties:
Core Ring System and Functionalization: The molecule comprises a saturated six-membered azepine ring (7,8,9,10-tetrahydro-6H-azepine) fused to a bicyclic system consisting of a partially saturated quinazolin-12-one core. The defining structural element is the 2-hydroxy substituent directly attached to the quinazolinone portion. This hydroxyl group is strategically positioned to engage in intramolecular hydrogen bonding with the proximal carbonyl oxygen (C12=O) or nitrogen atoms within the ring system. Such bonding can significantly influence molecular conformation, planarity, and overall stability, as observed in related heterocyclic systems [1] [3]. The saturation within the azepine ring contributes to molecular flexibility compared to fully aromatic analogues, potentially enhancing binding complementarity with biological targets.
Spectral and Chromatographic Signatures: While specific spectral data for the 2-hydroxy derivative is not provided in the sources, insights can be inferred from its close structural relative, 7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one. This parent compound exhibits characteristic gas chromatography behavior on non-polar stationary phases like OV-1, with consistently reported Kovats Retention Indices (RI) around 2101 under isothermal conditions at 240°C [1]. The introduction of a polar 2-hydroxy group would profoundly alter these chromatographic properties, likely increasing the RI due to enhanced interactions with the stationary phase. Spectroscopically, the hydroxyl group would be expected to produce a diagnostic signal in the ¹H NMR spectrum (broad singlet, ~δ 9-12 ppm if involved in strong hydrogen bonding) and distinct IR stretches (O-H, C=O). The carbonyl stretch of the 12-one moiety typically appears around 1660-1680 cm⁻¹ in the infrared spectrum, and the hydroxy substitution would influence its exact position.
Table 2: Chromatographic Data for Parent Azepinoquinazolinone (Non-Polar Column)
Column Type | Active Phase | Temperature (°C) | Kovats RI | Reference |
---|---|---|---|---|
Packed | OV-1 | 240 | 2101 | Papp, Szász et al., 1991 |
Packed | OV-1 | 240 | 2101 | Papp, Józan et al., 1987 |
Structural Diagram Description:The molecule features a central saturated seven-membered azepine ring (containing one nitrogen atom, N6) fused across bonds "b" and "1" to a quinazolinone system. The quinazolinone portion consists of a six-membered benzene ring fused to a six-membered ring containing two nitrogen atoms (N1, N3) and a carbonyl group at position 12 (C12=O). The defining 2-hydroxy (-OH) group is attached directly to carbon C2 of the quinazolinone ring, adjacent to nitrogen N3. Intramolecular hydrogen bonding (dashed line) is highly probable between this 2-OH and the carbonyl oxygen (O12) or nearby ring nitrogen (N3). Hydrogen atoms populate the remaining valences on the azepine carbons and the quinazolinone system.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: